molecular formula C9H7ClN2O B12839683 (4-Chloro-1,5-naphthyridin-3-yl)methanol

(4-Chloro-1,5-naphthyridin-3-yl)methanol

Cat. No.: B12839683
M. Wt: 194.62 g/mol
InChI Key: SQWBPYCHLYWHTD-UHFFFAOYSA-N
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Description

(4-Chloro-1,5-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms at specific positions. The presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-1,5-naphthyridine. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions.

    Hydroxymethylation: The introduction of the hydroxymethyl group at the 3-position is usually carried out through a hydroxymethylation reaction. This involves the use of formaldehyde and a suitable base to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,5-naphthyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1,5-naphthyridin-3-ylmethanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions include:

    Oxidation: 4-Chloro-1,5-naphthyridine-3-carboxylic acid.

    Reduction: 1,5-Naphthyridin-3-ylmethanol.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-1,5-naphthyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Chloro-1,5-naphthyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme function by mimicking the natural substrate or by binding to allosteric sites, leading to conformational changes that affect enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-3-ylmethanol: Lacks the chloro group, resulting in different reactivity and biological activity.

    4-Chloro-1,5-naphthyridine: Lacks the hydroxymethyl group, affecting its solubility and interaction with biological targets.

    4-Chloro-1,8-naphthyridin-3-yl)methanol: Contains a different arrangement of nitrogen atoms, leading to distinct chemical properties.

Uniqueness

(4-Chloro-1,5-naphthyridin-3-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which confer specific reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

(4-chloro-1,5-naphthyridin-3-yl)methanol

InChI

InChI=1S/C9H7ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-4,13H,5H2

InChI Key

SQWBPYCHLYWHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)CO

Origin of Product

United States

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